molecular formula C10H11N3O B13694988 2-(6-Methyl-2-pyridyl)imidazole-5-methanol

2-(6-Methyl-2-pyridyl)imidazole-5-methanol

Cat. No.: B13694988
M. Wt: 189.21 g/mol
InChI Key: JVDKICVIZCFYHR-UHFFFAOYSA-N
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Description

2-(6-Methyl-2-pyridyl)imidazole-5-methanol is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both pyridine and imidazole rings in its structure imparts unique chemical properties, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-2-pyridyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents. The hydroxymethyl group at the 5-position of the imidazole ring can be introduced through a formylation reaction followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, potentially involving continuous flow reactors and the use of robust catalysts to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-2-pyridyl)imidazole-5-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions to form the corresponding saturated imidazoline derivative.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Formation of 2-(6-Methyl-2-pyridyl)imidazole-5-carboxylic acid.

    Reduction: Formation of 2-(6-Methyl-2-pyridyl)imidazoline-5-methanol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(6-Methyl-2-pyridyl)imidazole-5-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Industry: Utilized in the development of new materials, including polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(6-Methyl-2-pyridyl)imidazole-5-methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules.

Comparison with Similar Compounds

2-(6-Methyl-2-pyridyl)imidazole-5-methanol can be compared with other similar compounds, such as:

    2-(2-Pyridyl)imidazole: Lacks the methyl and hydroxymethyl groups, resulting in different chemical properties and reactivity.

    2-(6-Methyl-2-pyridyl)imidazole:

    2-(2-Pyridyl)imidazole-5-methanol: Lacks the methyl group, which influences its steric and electronic properties.

The presence of the methyl and hydroxymethyl groups in this compound makes it unique, providing additional sites for chemical modification and enhancing its versatility in various applications.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

[2-(6-methylpyridin-2-yl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H11N3O/c1-7-3-2-4-9(12-7)10-11-5-8(6-14)13-10/h2-5,14H,6H2,1H3,(H,11,13)

InChI Key

JVDKICVIZCFYHR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC=C(N2)CO

Origin of Product

United States

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